

A Comparative Guide to Reactive Orange Dyes for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Reactive Orange 86** against other commercially significant reactive orange dyes, including Reactive Orange 16, Reactive Orange 5, Reactive Orange 122, and Reactive Orange HeR. The information presented is intended to assist researchers in selecting the appropriate dye for their specific applications, with a focus on performance characteristics and experimental reproducibility.

Overview of Reactive Orange Dyes

Reactive dyes are a class of colored organic substances that form a covalent bond with the substrate they are applied to, making them highly stable and resistant to washing.[1][2] They are extensively used in the textile industry for dyeing cellulosic fibers like cotton and viscose.[1] [3] The dyes compared in this guide are all azo dyes, which are characterized by the presence of one or more azo (-N=N-) groups in their molecular structure.

Reactive Orange 86 is an azo dye primarily used for dyeing cotton in a red-orange shade.[3] It is a yellow powder with good solubility in water.[3]

Comparative Performance Data

The following tables summarize the available quantitative data for **Reactive Orange 86** and its alternatives. It is important to note that a direct comparative study under identical experimental

conditions was not available in the public domain. Therefore, the data presented is compiled from various sources and should be interpreted with caution.

Table 1: General Properties of Selected Reactive Orange Dyes

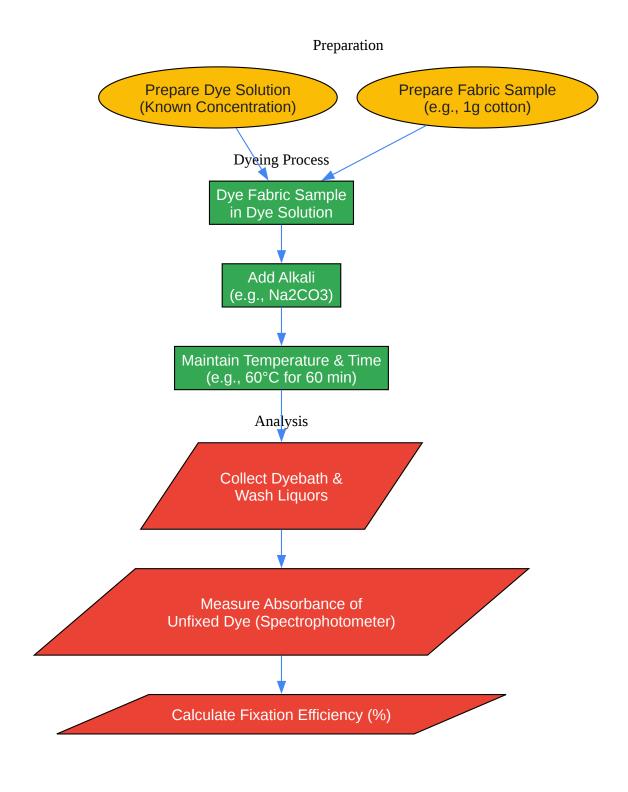
Property	Reactive Orange 86	Reactive Orange 16	Reactive Orange 5	Reactive Orange 122	Reactive Orange HeR
C.I. Name	Reactive Orange 86	Reactive Orange 16	Reactive Orange 5	Reactive Orange 122	-
CAS No.	83929-91- 3[3][4]	-	-	-	-
Molecular Structure	Azo[3]	-	-	-	Mono- functional azo
Appearance	Yellow Powder[3]	-	-	Orange Powder	-
Solubility (g/L)	150 (at 20°C), 180 (at 80°C)[3]	-	-	-	-
Primary Application	Cellulose Fiber Dyeing[3]	Cellulose Fiber Dyeing	Cellulose Fiber Dyeing & Printing	Textile Dyeing	Dyeing & Printing of Cellulosic Fibers

Table 2: Colorfastness Properties of Selected Reactive Orange Dyes (on Cotton)

Ratings are based on the ISO 105 standard gray scale for assessing change in color and staining, where 5 is excellent and 1 is poor.

Fastness Property	Reactive Orange 86	Reactive Orange 16	Reactive Orange 5	Reactive Orange 122	Reactive Orange HeR
Light Fastness	6[3]	-	-	-	Excellent
Washing (Soaping)	5 (Fading), 5 (Staining)[3]	-	-	-	Excellent
Perspiration (Alkali)	4-5 (Fading), 5 (Staining)	-	-	-	Excellent
Oxygen Bleach	4-5[3]	-	-	-	-
Rubbing (Dry)	-	-	-	-	-
Rubbing (Wet)	-	-	-	-	-

Note: A dash (-) indicates that specific quantitative data was not found.


Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of reactive dyes.

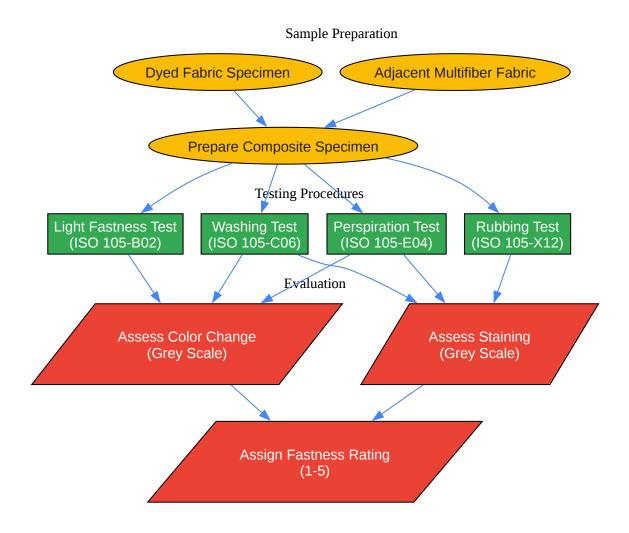
Determination of Dye Fixation Efficiency

This protocol outlines a spectrophotometric method to determine the percentage of dye that covalently bonds to the fabric.

Click to download full resolution via product page

Caption: Workflow for determining dye fixation efficiency.

Methodology:


- Preparation of Standard Curve: Prepare a series of standard solutions of the reactive dye of known concentrations. Measure the absorbance of each solution at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.
- Dyeing: Accurately weigh a fabric sample (e.g., 1 gram of cotton). Prepare a dyebath with a known concentration of the reactive dye and other auxiliaries (e.g., salt). Immerse the fabric in the dyebath and agitate.
- Fixation: After a set time, add a known amount of alkali (e.g., sodium carbonate) to the dyebath to initiate dye fixation. Continue the dyeing process at a specific temperature and for a specific duration according to the dye's application profile.
- Measurement of Unfixed Dye: After dyeing, collect the exhausted dyebath. Thoroughly rinse
 the dyed fabric with cold and then hot water to remove any unfixed dye. Combine the
 exhausted dyebath and all rinsing liquors.
- Calculation: Measure the absorbance of the combined liquor at the dye's λmax. Using the standard curve, determine the concentration of the unfixed dye. The fixation efficiency (F%) can be calculated using the following formula:

F% = [(Initial amount of dye - Amount of unfixed dye) / Initial amount of dye] x 100

Assessment of Colorfastness

The following protocols are based on the ISO 105 standards for determining the colorfastness of textiles.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Reactive Orange 86: High-Quality Reactive Dye at Best Price [meghadyes.com]
- 2. Reactive Dyes| Reactive Orange 35|Reactive Black DN | [vipulorganics.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. khushidyechem.com [khushidyechem.com]
- To cite this document: BenchChem. [A Comparative Guide to Reactive Orange Dyes for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1607117#comparing-reactive-orange-86-with-other-reactive-orange-dyes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com